3-Bromo-5-fluoro-2-isopropoxybenzoic acid
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Overview
Description
3-Bromo-5-fluoro-2-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for 3-Bromo-5-fluoro-2-isopropoxybenzoic acid may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The isopropoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-5-fluoro-2-isopropoxybenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the isopropoxy group, contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid: This compound has a similar structure but contains a boronic acid group instead of a carboxylic acid group.
3-Bromo-5-iodobenzoic acid: This compound has an iodine atom instead of a fluorine atom and lacks the isopropoxy group.
Uniqueness
3-Bromo-5-fluoro-2-isopropoxybenzoic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups attached to the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZXMPMMDIRVEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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